molecular formula C14H8F4O2 B1607754 4-Fluorophenyl 3-(trifluoromethyl)benzoate CAS No. 218929-27-2

4-Fluorophenyl 3-(trifluoromethyl)benzoate

Cat. No.: B1607754
CAS No.: 218929-27-2
M. Wt: 284.2 g/mol
InChI Key: FDOAXLUDEAKGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorophenyl 3-(trifluoromethyl)benzoate is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of molecules, often enhancing their stability, lipophilicity, and bioavailability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique structural characteristics.

Properties

IUPAC Name

(4-fluorophenyl) 3-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O2/c15-11-4-6-12(7-5-11)20-13(19)9-2-1-3-10(8-9)14(16,17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOAXLUDEAKGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)OC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381466
Record name 4-fluorophenyl 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218929-27-2
Record name 4-fluorophenyl 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorophenyl 3-(trifluoromethyl)benzoate typically involves esterification reactions. One common method is the reaction of 4-fluorophenol with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common. Additionally, the purification of the final product is typically achieved through techniques like recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenyl 3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms in the compound can be targets for nucleophilic attack, leading to substitution reactions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-fluorophenol and 3-(trifluoromethyl)benzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide solutions.

Major Products

    Nucleophilic Substitution: Substituted phenyl benzoates.

    Reduction: 4-Fluorophenyl 3-(trifluoromethyl)benzyl alcohol.

    Hydrolysis: 4-Fluorophenol and 3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Chemical Research Applications

1. Synthesis Building Block

  • Fluorinated Pharmaceuticals : This compound serves as a crucial building block in the synthesis of more complex fluorinated pharmaceuticals. Its fluorinated structure enhances the stability and bioavailability of drug candidates, which is essential for therapeutic efficacy .
  • Agrochemicals : The compound is also utilized in the development of agrochemicals, where the incorporation of fluorine can improve the biological activity and environmental stability of pesticides and herbicides.

2. Reaction Mechanisms

  • The presence of fluorine atoms can enhance binding affinity in biological systems, allowing interactions with various molecular targets such as enzymes and receptors. This is particularly relevant in drug design where selectivity and potency are critical .

Biological Research Applications

1. Antimicrobial and Anti-Inflammatory Properties

  • Recent studies have investigated 4-Fluorophenyl 3-(trifluoromethyl)benzoate for its potential biological activities, including antimicrobial and anti-inflammatory effects. These properties make it a candidate for further research in therapeutic applications .

2. Drug Development

  • The compound is explored as a potential drug candidate due to its enhanced stability imparted by the trifluoromethyl group. This stability can lead to improved pharmacokinetics, making it suitable for various medical applications .

Industrial Applications

1. Advanced Materials Development

  • In materials science, this compound is used to create advanced materials with specific properties such as increased thermal stability and resistance to degradation. These characteristics are particularly desirable in high-performance applications .

Case Study 1: Pharmaceutical Development

A study published in Molecules highlighted the synthesis of novel drugs containing trifluoromethyl groups similar to those found in this compound. The research underscored the importance of these groups in enhancing drug efficacy and reducing side effects through improved receptor interactions .

Case Study 2: Agrochemical Applications

Research conducted on the use of fluorinated compounds in agrochemicals demonstrated that incorporating trifluoromethyl groups into herbicides led to increased potency against target weeds while minimizing environmental impact. This aligns with the applications of this compound in creating more effective agrochemical agents .

Summary Table of Applications

Field Application Impact
ChemistrySynthesis building block for pharmaceuticalsEnhances stability and bioavailability
Development of agrochemicalsImproves biological activity and environmental stability
BiologyPotential antimicrobial propertiesCandidates for therapeutic applications
Investigated for anti-inflammatory effectsPotential drug candidate
IndustryAdvanced materials developmentIncreased thermal stability and degradation resistance

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors, through its fluorinated aromatic rings. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong interactions with target proteins. Additionally, the trifluoromethyl group can influence the compound’s lipophilicity, aiding in its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl benzoate
  • 3-(Trifluoromethyl)benzoic acid
  • 4-Fluorophenyl 4-(trifluoromethyl)benzoate

Uniqueness

4-Fluorophenyl 3-(trifluoromethyl)benzoate is unique due to the simultaneous presence of both fluorine and trifluoromethyl groups on the aromatic rings. This combination imparts distinct chemical and physical properties, such as increased stability, lipophilicity, and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

4-Fluorophenyl 3-(trifluoromethyl)benzoate is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups. These functional groups significantly influence its chemical and biological properties, enhancing stability, lipophilicity, and bioavailability. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anti-inflammatory effects.

The structural formula of this compound can be represented as follows:

C10H6F4O2\text{C}_{10}\text{H}_6\text{F}_4\text{O}_2

The presence of the trifluoromethyl group (CF3-CF_3) and the fluorine atom (F-F) contributes to its unique reactivity and interaction with biological targets.

The mechanism of action for this compound involves interactions with various molecular targets, including enzymes and receptors. The fluorinated aromatic rings enhance binding affinity and selectivity through strong interactions with target proteins. Additionally, the trifluoromethyl group influences the compound's lipophilicity, facilitating cellular uptake and distribution.

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of this compound demonstrate significant inhibition against various microbial strains. The structure-activity relationship (SAR) analysis reveals that the introduction of a trifluoromethyl group increases potency compared to non-fluorinated analogs.

CompoundTarget MicroorganismIC50 (µM)
This compoundE. coli<0.050
This compoundS. aureus<0.070

These findings suggest that the compound's structural modifications significantly enhance its antimicrobial efficacy .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been explored for anti-inflammatory activity. The presence of fluorinated groups has been linked to improved inhibition of inflammatory pathways, making it a candidate for further development in treating inflammatory diseases.

Case Study 1: Synthesis and Evaluation

A study conducted on the synthesis of various derivatives of this compound highlighted its potential as a drug candidate. The synthesized compounds were evaluated for their biological activity against a panel of microbial strains. Results indicated that modifications to the phenyl ring significantly impacted biological activity, with some derivatives showing enhanced potency against resistant strains .

Case Study 2: Pharmacokinetic Profile

Another investigation focused on the pharmacokinetic profile of a related fluorinated compound revealed insights into absorption, distribution, metabolism, and excretion (ADME). The study noted that compounds with trifluoromethyl substitutions exhibited improved bioavailability and metabolic stability compared to their non-fluorinated counterparts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorophenyl 3-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
4-Fluorophenyl 3-(trifluoromethyl)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.